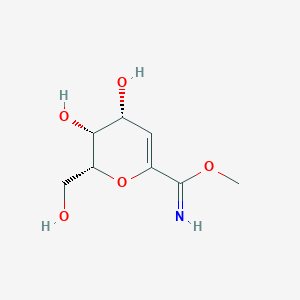
(2R,3R,4R)-3,4-ジヒドロキシ-2-(ヒドロキシメチル)-3,4-ジヒドロ-2H-ピラン-6-カルボキシミデート メチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate, also known as Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate, is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
NMR分光法および分子モデリング
メチル 2,6-アンヒドロ-3-デオキシ-3-フタルイミド-α-D-マンノピラノシドとその15N標識アナログは、メチル 2,6:3,4-ジアンヒドロ-α-D-アルトロピラノシドとフタルイミドおよびフタルイミドカリウムの混合物またはそれらの15N標識アナログとの反応によって合成されました 。マンノピラノシド誘導体のねじれたボートコンフォメーションの幾何学は、シミュレーテッドアニーリングによる分子動力学によって特徴付けられ、1H NMR分光法で測定されたビシナルおよび長距離の1H-1Hカップリング定数およびビシナルの1H-15Nカップリング定数と相関させられました .
プロテオミクス研究
メチル 2,6-アンヒドロ-3-デオキシ-D-リキソ-ヘプト-2-エノンイミデートは、プロテオミクス研究用の特殊製品です 。タンパク質の構造と機能の研究、および新しい治療戦略の開発に使用できます。
作用機序
Target of Action
The primary targets of the compound are currently under investigation . The compound is being studied in clinical trials for its potential antiviral activity .
Mode of Action
It is believed to interact with its targets in a way that could potentially inhibit viral replication .
Biochemical Pathways
The compound is believed to interfere with the replication process of viruses, which could potentially affect various biochemical pathways involved in viral replication .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently under investigation .
Result of Action
It is believed that the compound could potentially inhibit viral replication, which could lead to a decrease in viral load .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently under investigation . Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
生物活性
Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
- Molecular Formula : C₈H₁₃N₁O₅
- Molecular Weight : 203.19 g/mol
- CAS Number : 180336-28-1
Biological Activity Overview
The compound exhibits various biological activities that are relevant for therapeutic applications:
- Antioxidant Activity : Research indicates that dihydropyran derivatives possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Compounds related to methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate have been shown to modulate inflammatory pathways. Studies suggest that they can inhibit pro-inflammatory cytokines and mediate the activity of adenosine receptors (A2A and A3), which are known to play roles in inflammation .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted by Zukerman-Schpector et al. (2015) evaluated the antioxidant potential of several dihydropyran derivatives. The results indicated that the compound significantly reduced lipid peroxidation in vitro and enhanced the activity of endogenous antioxidant enzymes.
Case Study 2: Anti-inflammatory Mechanisms
Research published in PMC highlighted the role of related compounds in modulating the immune response. The study demonstrated that methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate could effectively inhibit the release of TNF-alpha and IL-6 from activated macrophages .
Synthesis Methods
The synthesis of methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate typically involves multi-step organic reactions:
特性
IUPAC Name |
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBFRMUWNOGKV-QPPQHZFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(C(C(O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372689 |
Source


|
| Record name | ST048745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180336-28-1 |
Source


|
| Record name | ST048745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














